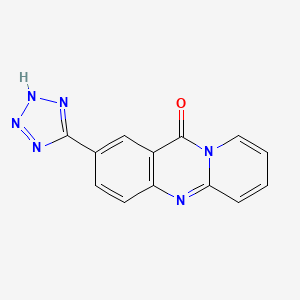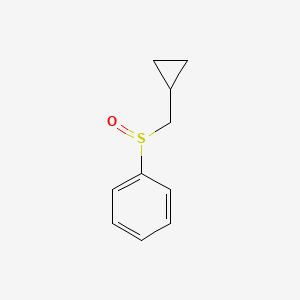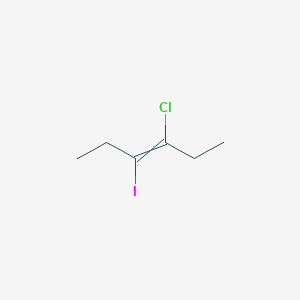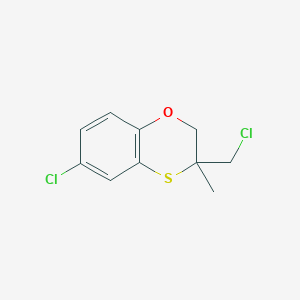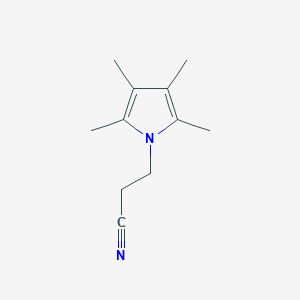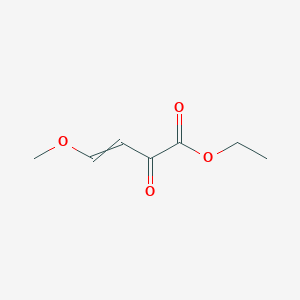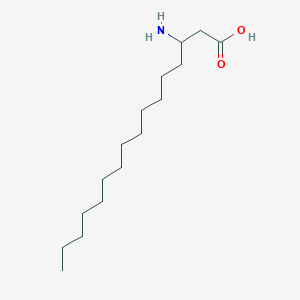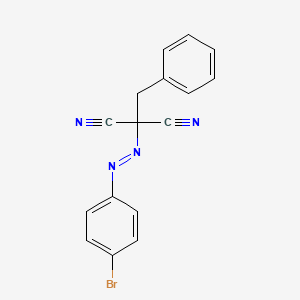
Malononitrile, benzyl 4-bromophenyldiazenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, benzyl 4-bromophenyldiazenyl- is an organic compound with the molecular formula C16H11BrN4 and a molecular weight of 339.189 g/mol . This compound is characterized by the presence of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malononitrile, benzyl 4-bromophenyldiazenyl- typically involves the reaction of malononitrile with benzyl bromide and 4-bromophenyldiazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound often employs a gas-phase reaction involving acetonitrile and cyanogen chloride, followed by subsequent reactions to introduce the benzyl and 4-bromophenyl groups . This method allows for large-scale production with high yields.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, benzyl 4-bromophenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino compounds, nitriles, and other functionalized molecules .
Scientific Research Applications
Malononitrile, benzyl 4-bromophenyldiazenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The mechanism of action of malononitrile, benzyl 4-bromophenyldiazenyl- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage allows the compound to form stable complexes with proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor function, which is crucial in its biological and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used extensively in organic synthesis.
Benzylidene malononitrile: Used in the synthesis of dyes and as a fluorescence-based assay.
4-Bromophenyldiazenyl derivatives: Compounds with similar diazenyl linkages but different substituents.
Uniqueness
Malononitrile, benzyl 4-bromophenyldiazenyl- is unique due to its combination of a benzyl group, a 4-bromophenyl group, and a diazenyl linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
64710-74-3 |
|---|---|
Molecular Formula |
C16H11BrN4 |
Molecular Weight |
339.19 g/mol |
IUPAC Name |
2-benzyl-2-[(4-bromophenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C16H11BrN4/c17-14-6-8-15(9-7-14)20-21-16(11-18,12-19)10-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
SFPMXPDHZDFXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
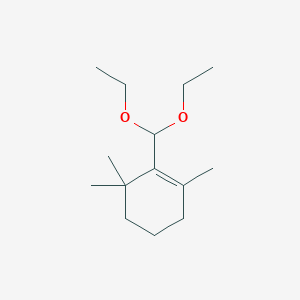
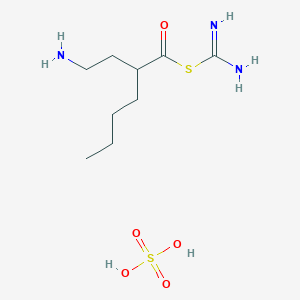
![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
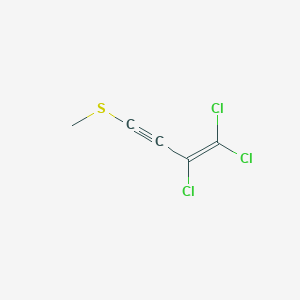
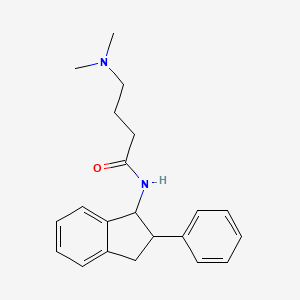
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
